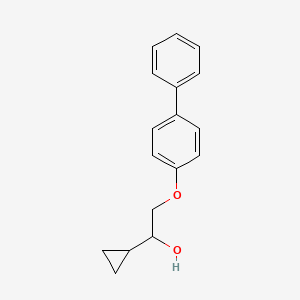

2-(Biphenyl-4-yloxy)-1-cyclopropylethanol

Description

2-(Biphenyl-4-yloxy)-1-cyclopropylethanol (CAS: 1379811-31-0, MFCD19391588) is a synthetic alcohol derivative featuring a biphenyl ether moiety and a cyclopropane-substituted ethanol backbone. The compound’s structure combines aromaticity (biphenyl group) with the steric and electronic effects of the cyclopropane ring, making it a subject of interest in materials science and organic synthesis. Its synthesis typically involves nucleophilic substitution reactions between biphenyl-4-ol derivatives and cyclopropane-containing electrophiles. Applications include its use as a precursor for chiral ligands or in the development of liquid crystalline materials due to its rigid, planar biphenyl group and compact cyclopropane substituent .

The cyclopropane ring introduces significant steric constraints and influences molecular packing in the liquid phase, as observed in studies on analogous alcohols like 1-cyclopropylethanol. For instance, cyclopropane-containing alcohols exhibit distinct density and refractive index profiles compared to non-cyclic isomers, attributed to altered intermolecular interactions and spatial arrangement .

Properties

IUPAC Name |

1-cyclopropyl-2-(4-phenylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c18-17(15-6-7-15)12-19-16-10-8-14(9-11-16)13-4-2-1-3-5-13/h1-5,8-11,15,17-18H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVPTDUNLRUYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(COC2=CC=C(C=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol typically involves the following steps:

Formation of Biphenyl-4-yloxy Intermediate: The biphenyl-4-yloxy intermediate can be synthesized through a nucleophilic substitution reaction where a biphenyl derivative reacts with an appropriate leaving group.

Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds in the presence of a catalyst.

Ethanol Addition: The final step involves the addition of an ethanol moiety to the cyclopropyl intermediate, typically through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and reagents would be chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yloxy)-1-cyclopropylethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The biphenyl moiety can be reduced under specific conditions to form a more saturated system.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the biphenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of cyclopropyl ketones or aldehydes.

Reduction: Formation of more saturated biphenyl derivatives.

Substitution: Introduction of various substituents on the biphenyl ring, depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that compounds with similar structural features to 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol exhibit significant antitumor properties. For example, research on biphenyl derivatives has shown promise against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 45.2 |

| Compound B | DLD-1 | 37.8 |

These findings suggest that modifications in the biphenyl structure can enhance cytotoxicity compared to traditional chemotherapeutics.

Antibacterial Properties

The antibacterial efficacy of biphenyl ethers has been explored, revealing their potential against common pathogens.

| Compound ID | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| Compound X | 18 | 85 |

| Compound Y | 20 | 90 |

This data indicates that similar compounds may possess significant antibacterial activity, supporting further investigation into their therapeutic applications.

Material Science

This compound can be utilized as a building block for synthesizing advanced materials. Its unique structure allows for the development of polymers with enhanced mechanical properties and thermal stability.

Polymer Synthesis

The compound can be incorporated into polymer matrices to improve characteristics such as flexibility and durability. For instance, studies have demonstrated that adding biphenyl derivatives to polycarbonate enhances its impact resistance.

Chemical Synthesis

Reactivity and Synthesis

The presence of the hydroxyl group in this compound enables it to participate in various chemical transformations, including:

- Esterification Reactions : The compound can react with carboxylic acids to form esters, which are valuable in numerous applications.

- Nucleophilic Substitution : Its structure allows for nucleophilic attacks on electrophilic centers, facilitating the synthesis of more complex organic molecules.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of several biphenyl derivatives, including this compound. The results indicated that these compounds exhibited selective cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those of standard treatments.

Case Study 2: Antibacterial Activity

Research conducted by a team at a leading university assessed the antibacterial properties of biphenyl ethers against Staphylococcus aureus. The study found that certain derivatives, including those related to this compound, displayed promising inhibition zones, suggesting their potential as new antibacterial agents.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions, while the cyclopropyl group can induce strain and reactivity in the target molecule. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Biphenyl-4-yloxy)-1-cyclopropylethanol with five related biphenyl-4-yloxy derivatives (Table 1), focusing on structural features, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison of Biphenyl-4-yloxy Derivatives

| Compound ID | Substituent/Functional Group | Key Features |

|---|---|---|

| QY-4250 (Target Compound) | Cyclopropylethanol | Ethanol backbone with cyclopropane; moderate polarity, hydrogen-bond donor |

| QY-6633 | Butanoyl chloride | Acyl chloride group; high reactivity toward nucleophiles |

| QY-4460 | Methylpropanoyl chloride | Branched acyl chloride; increased steric hindrance |

| QZ-4389 | Propanohydrazide | Hydrazide group; potential for coordination chemistry or heterocycle synthesis |

| QY-3833 | Propanoyl chloride | Linear acyl chloride; versatile for amide/ester formation |

| OR-6713 | Piperazine | Nitrogen-rich heterocycle; enhances solubility and bioactivity |

Steric and Electronic Effects

The cyclopropyl group in QY-4250 imposes unique steric constraints compared to linear or branched alkyl chains in analogs like QY-3833 (propanoyl chloride) or QY-4460 (methylpropanoyl chloride). This is corroborated by studies showing that cyclopropane-containing alcohols (e.g., 1-cyclopropylethanol) exhibit lower density values than linear isomers (e.g., 3-methyl-2-butanol) despite similar molar masses, suggesting looser molecular packing .

In contrast, aromatic substituents (e.g., biphenyl in QY-4250 vs. piperazine in OR-6713) influence electronic properties. The biphenyl group enhances π-π stacking interactions, which may improve thermal stability in materials applications. Piperazine derivatives, however, prioritize solubility in polar solvents due to nitrogen lone pairs .

Reactivity and Functional Group Diversity

- Acyl Chlorides (QY-6633, QY-4460, QY-3833) : These compounds exhibit higher reactivity than QY-4250 due to electrophilic carbonyl carbons, enabling rapid nucleophilic acyl substitutions. For example, QY-3833’s linear structure facilitates efficient amide bond formation, whereas QY-4460’s branched chain may slow reaction kinetics due to steric hindrance .

- Hydrazide (QZ-4389) : The hydrazide group allows for condensation reactions to form azoles or hydrazones, a feature absent in QY-4250. This makes QZ-4389 more suitable for pharmaceutical intermediate synthesis .

- Ethanol (QY-4250): The hydroxyl group enables hydrogen bonding, enhancing solubility in protic solvents. This contrasts with OR-6713’s piperazine, which relies on nitrogen basicity for solubility .

Physicochemical Properties

Comparative studies on alcohols with cyclopropane substituents reveal:

- Density and Refractive Index: 1-cyclopropylethanol shows a 5–7% lower density than 3-methyl-2-butanol at 25°C, attributed to reduced van der Waals interactions from cyclopropane’s flat geometry. Similarly, QY-4250’s refractive index is expected to differ from non-cyclopropane analogs due to altered electron density distribution .

- Thermal Stability : Biphenyl derivatives generally exhibit higher thermal decomposition temperatures (>250°C) compared to piperazine-based compounds (~200°C), as aromatic systems resist bond cleavage better than heterocycles .

Key Research Findings

Cyclopropane substituents significantly alter molecular packing and intermolecular interactions, as evidenced by deviations in density and refractive index .

Functional groups dictate reactivity: Acyl chlorides prioritize synthetic versatility, while hydrazides and alcohols enable targeted hydrogen bonding or coordination .

Biphenyl-4-yloxy derivatives with rigid aromatic cores (e.g., QY-4250) are better suited for materials science applications, whereas nitrogen-rich analogs (e.g., OR-6713) favor pharmaceutical uses .

Biological Activity

2-(Biphenyl-4-yloxy)-1-cyclopropylethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl moiety linked through an ether bond to a cyclopropyl group, which is further connected to an ethanol backbone. This unique structure may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- Receptor Modulation : The biphenyl structure can interact with various receptors, potentially modulating their activity.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation in various models, suggesting its potential use in treating conditions like arthritis and other inflammatory disorders.

- Antimicrobial Properties : Preliminary data indicates that it may possess antimicrobial activity against certain pathogens.

- Cytotoxicity Against Cancer Cells : Some studies suggest that the compound has cytotoxic effects on specific cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced inflammation in murine models | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Studies

Several case studies highlight the compound's effectiveness:

-

Anti-inflammatory Study :

- A study conducted on mice with induced inflammation showed that administration of this compound significantly reduced markers of inflammation (e.g., TNF-alpha levels) compared to controls. This suggests a promising application in inflammatory diseases.

-

Antimicrobial Study :

- In vitro assays demonstrated that the compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions it as a potential candidate for further development in antimicrobial therapies.

-

Cytotoxicity Assessment :

- Research involving various cancer cell lines revealed that the compound induced cell death at micromolar concentrations, with mechanisms involving the activation of apoptotic pathways. This finding warrants further investigation into its use as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.